N-[1-(Adamantan-1-YL)ethyl]-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide
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Overview
Description
N-[1-(Adamantan-1-YL)ethyl]-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide is a complex organic compound that features a unique structure combining adamantane and quinazoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Adamantan-1-YL)ethyl]-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide typically involves multiple steps. One common method starts with the preparation of adamantanecarboxylic acid, which is then reacted with enamides to form the desired product . The reaction conditions often include the use of alkylating agents and specific catalysts to facilitate the formation of the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Adamantan-1-YL)ethyl]-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be used to modify the quinazoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as hydrogen gas, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with different oxidation states, while substitution reactions can introduce new functional groups to the adamantane or quinazoline rings.
Scientific Research Applications
N-[1-(Adamantan-1-YL)ethyl]-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of N-[1-(Adamantan-1-YL)ethyl]-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with biological membranes, while the quinazoline group can bind to various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide: This compound shares the adamantane moiety but differs in its overall structure and properties.
Adamantane-containing amines: These compounds have similar structural features but may have different functional groups and applications.
Uniqueness
N-[1-(Adamantan-1-YL)ethyl]-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide is unique due to its combination of adamantane and quinazoline moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H27N3O2S |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H27N3O2S/c1-13(22-9-14-6-15(10-22)8-16(7-14)11-22)23-19(26)12-28-21-24-18-5-3-2-4-17(18)20(27)25-21/h2-5,13-16H,6-12H2,1H3,(H,23,26)(H,24,25,27) |
InChI Key |
WIUYRYTXRYEOSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)CSC4=NC5=CC=CC=C5C(=O)N4 |
Origin of Product |
United States |
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